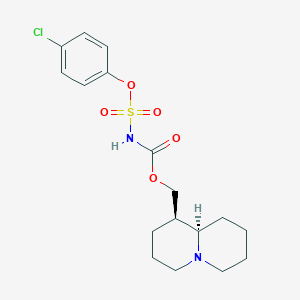

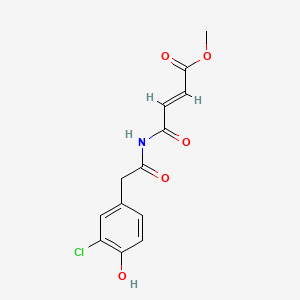

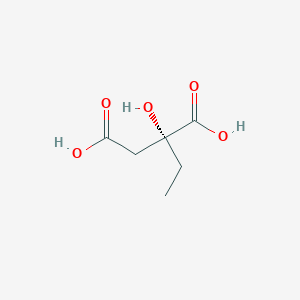

(5Z,7E,22E)-(1S,3R)-9,10-seco-5,7,10(19),22-cholestatetraene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z,7E,22E)-(1S,3R)-9,10-seco-5,7,10(19),22-cholestatetraene-1,3-diol is a vitamin D.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects in Cancer Cells

A notable application of compounds related to (5Z,7E,22E)-(1S,3R)-9,10-seco-5,7,10(19),22-cholestatetraene-1,3-diol is in cancer research. The study by Salomón et al. (2011) discusses the synthesis of a compound that shows potent antiproliferative effects on cancer cell lines without inducing calcemic effects in vivo. This highlights its potential in cancer therapy (Salomón et al., 2011).

Structural Analysis and Synthesis

Yaoita and Machida (2016) conducted a study involving the structural revision of a similar compound, indicating the complexity and ongoing research in understanding and synthesizing these molecules (Yaoita & Machida, 2016). Additionally, Akhtar and Marsh (1966) described the synthesis of medium-sized ring ketones from cholestane derivatives, showcasing the chemical versatility of these compounds (Akhtar & Marsh, 1966).

Conformational Studies

Conformational studies of related compounds were conducted by Fuhrer et al. (1979, 1981), providing insight into the structural properties of secosteroids, which are crucial for understanding their biological activities (Fuhrer et al., 1979), (Fuhrer et al., 1981).

Oxidative Fragmentations

Bjelakovic et al. (2003) explored oxidative fragmentations of certain steroidal acetates, revealing the chemical reactions and products that can be derived from these structures (Bjelakovic et al., 2003).

Vitamin D Analogue Synthesis

Reischl (1993) described a method for synthesizing vitamin D analogues, highlighting the relevance of these compounds in vitamin D research (Reischl, 1993).

Application in Steroid Synthesis

Rincón et al. (2006) presented a synthetic route for a cholestene derivative, demonstrating the application of these compounds in synthesizing complex steroid structures (Rincón et al., 2006).

Crystal and Molecular Structure Studies

Knobler et al. (1972) conducted a study on the crystal and molecular structure of a secopregna derivative, contributing to the understanding of the molecular architecture of these compounds (Knobler et al., 1972).

Immunoassay Development

Brown and Peacock (1986) raised antisera to various forms of dihydroxycholecalciferol, including compounds related to our compound of interest. This research is significant for the development of immunoassays and understanding the immunological aspects of these compounds (Brown & Peacock, 1986).

Eigenschaften

Molekularformel |

C27H42O2 |

|---|---|

Molekulargewicht |

398.6 g/mol |

IUPAC-Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H42O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h6,9,11-12,18-19,23-26,28-29H,4,7-8,10,13-17H2,1-3,5H3/b9-6+,21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1 |

InChI-Schlüssel |

ZSUIJCISCOHNAH-FTLHQLINSA-N |

Isomerische SMILES |

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Kanonische SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)

![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)